(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate
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Overview
Description
(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a hydroxyethyl group, and a carboxylate group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of ethyl 2-bromoacetate with thiazole-4-carboxylic acid, followed by reduction and hydrolysis steps to introduce the hydroxyethyl group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (S)-ethyl 2-(1-oxoethyl)thiazole-4-carboxylate.
Reduction: Formation of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-methanol.
Substitution: Formation of various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity. The thiazole ring can participate in π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-hydroxyethyl)thiazole-4-carboxylate
- Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate
- Propyl 2-(1-hydroxyethyl)thiazole-4-carboxylate
Uniqueness
(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the (S)-configuration at the hydroxyethyl group can result in different interactions with chiral environments, making it distinct from its racemic or ®-configured counterparts.
Properties
IUPAC Name |
ethyl 2-[(1S)-1-hydroxyethyl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4-5,10H,3H2,1-2H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMYQJINQIYLLW-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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